molecular formula C7H10O3 B032470 4-Oxocyclohexanecarboxylic acid CAS No. 874-61-3

4-Oxocyclohexanecarboxylic acid

Cat. No.: B032470
CAS No.: 874-61-3
M. Wt: 142.15 g/mol
InChI Key: OWLXUYGCLDGHJJ-UHFFFAOYSA-N
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Description

4-Oxocyclohexanecarboxylic acid: is a monocarboxylic acid with the molecular formula C7H10O3. It is a derivative of cyclohexanone, where a carboxylic acid group is substituted at the fourth position of the cyclohexanone ring. This compound is known for its role in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Oxocyclohexanecarboxylic acid can be synthesized through several methods. One common method involves the oxidation of cyclohexanone using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically takes place in an acidic medium, and the product is isolated through crystallization.

Industrial Production Methods: In industrial settings, this compound is produced through the catalytic oxidation of cyclohexanone. The process involves the use of a catalyst, such as palladium or platinum, and an oxidizing agent like oxygen or air. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-Oxocyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form 4-hydroxybenzoic acid.

    Reduction: The compound can be reduced to form cyclohexanecarboxylic acid.

    Substitution: It can undergo substitution reactions where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and oxygen are commonly used oxidizing agents.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Various reagents, such as alkyl halides and acyl chlorides, can be used for substitution reactions.

Major Products:

    Oxidation: 4-Hydroxybenzoic acid.

    Reduction: Cyclohexanecarboxylic acid.

    Substitution: Depending on the substituent, products can vary widely.

Scientific Research Applications

4-Oxocyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme reactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Properties

IUPAC Name

4-oxocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-6-3-1-5(2-4-6)7(9)10/h5H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLXUYGCLDGHJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80236325
Record name 4-Ketocyclohexanecarboxylic acid
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Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874-61-3
Record name 4-Oxocyclohexanecarboxylic acid
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Record name 4-Ketocyclohexanecarboxylic acid
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Record name 4-Ketocyclohexanecarboxylic acid
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Record name 4-Oxocyclohexanecarboxylic acid
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of ethyl 4-oxocyclohexanecarboxylate (1.74 g, 10 mmol), methanol (25 ml), and 17% aq. KOH (5 ml) was heated at 50° C. for 1.5 h. After being cooled to room temperature, the reaction mixture was acidified to pH 3 with conc. HCl, concentrated to 10 ml under reduced pressure, and extracted with chloroform (3×15 ml). The combined organic layers were dried over MgSO4, filtered, and concentrated to afford the desired ketone acid (1.30 g, 91%) as a colorless solid. mp 62-64° C.; 1H NMR (500 MHz, CDCl3) δ2.05-2.10 (m, 2H), 2.23-2.27 (m, 2H), 2.35-2.41 (m, 2H), 2.49-2.54 (m, 2H), 2.80-2.84 (m, 1H).
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1.74 g
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5 mL
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25 mL
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Yield
91%

Synthesis routes and methods III

Procedure details

A mixture of 2% H2SO4 and ethyl 4-oxo-cyclohexanoate 46 (10.0 g., 58.7 mmole) was stirred vigorously at 80° for 2 hours. The solution was cooled to r.t. and decanted. The supernatant was extracted with ether (3×150 mL.) and the combined organic layers dried over Na2SO4 and evaporated to dryness. The pale yellow residue was stirred with warm 30% ethyl acetate in hexane (200 mL.) and filtered. The title compound (3.5 g.) precipitated from the filtrate upon cooling. MS (M+H)+ 143.2
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10 g
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Synthesis routes and methods IV

Procedure details

20 mmol (3.4 g) of 4-oxocyclohexanecarboxylic acid ethyl ester is suspended in 40 ml of 2% H2SO4 and stirred for 2 hours at 90° C. Then, it is extracted 4 times with ethyl acetate, dried with Na2SO4, and solvent is removed. Recrystallization is carried out from ether/hexane and yields 2.9 g of white solid 3.
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3.4 g
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40 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Oxocyclohexanecarboxylic acid
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4-Oxocyclohexanecarboxylic acid
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4-Oxocyclohexanecarboxylic acid
Reactant of Route 4
4-Oxocyclohexanecarboxylic acid
Reactant of Route 5
4-Oxocyclohexanecarboxylic acid
Reactant of Route 6
4-Oxocyclohexanecarboxylic acid
Customer
Q & A

Q1: What is known about the microbial degradation of 4-oxocyclohexanecarboxylic acid?

A1: Corynebacterium cyclohexanicum, a bacterium, can utilize this compound as its sole carbon source. This degradation process involves a two-step aromatization reaction catalyzed by two distinct desaturases. [, ]

Q2: Can you describe the two-step aromatization of this compound by Corynebacterium cyclohexanicum?

A2: In the first step, desaturase I converts this compound to (+)-4-oxocyclohex-2-enecarboxylic acid. Desaturase II then aromatizes (+)-4-oxocyclohex-2-enecarboxylic acid to 4-hydroxybenzoic acid, likely through a transient intermediate, 4-oxocyclohex-2,5-dienecarboxylic acid. [, ]

Q3: What are the characteristics of desaturase I from Corynebacterium cyclohexanicum?

A3: Desaturase I is a monomeric enzyme with a molecular weight of 67 kDa. It contains one tryptophan, one histidine, and two cysteine residues. The enzyme produces equimolar amounts of 4-oxocyclohex-2-enecarboxylic acid and hydrogen peroxide from this compound. []

Q4: What is known about the structure of this compound?

A4: this compound exists in a chiral conformation due to the rotation of the carboxyl group relative to the plane defined by the ketone group and its point of attachment to the cyclohexane ring. [, ]

Q5: How does this compound engage in hydrogen bonding?

A5: this compound exhibits interesting hydrogen bonding patterns. In its monohydrate form, a complex network forms where water molecules mediate hydrogen bonds between the carboxyl and ketone groups of different this compound molecules. [, ] The anhydrous form displays acid-to-ketone hydrogen-bonding, creating catemers – chains of molecules linked by hydrogen bonds. [, ]

Q6: Have any derivatives of this compound been synthesized?

A6: Yes, various derivatives have been synthesized. For example, optically active hexahydro-2H-azepin-2-ones with substitutions at the 5-position have been generated starting from this compound. [] Additionally, researchers have synthesized methylated derivatives to investigate structure-activity relationships, particularly related to antiplasmin activity. []

Q7: What is the significance of the synthesis of optically active hexahydro-2H-azepin-2-ones from this compound?

A7: These derivatives, also known as ε-caprolactams, are monomers capable of forming polymers similar to Nylon 6. Using optically pure monomers allows for greater control over the polymer's structure and properties. For example, introducing a polar substituent like hydroxymethyl can induce stereoregularity and favor hydrogen bonding within the polymer. []

Q8: Can you elaborate on the synthesis and application of trans-3-Ethyl-cis-2,6,6-trimethyl-4-oxocyclohexanecarboxylic acid?

A8: This compound serves as an intermediate in the synthesis of a potent estrogen. The ethyl ester of this compound undergoes anti-hydrogenation, resulting in a specific stereochemistry where the carboxyl group is cis to the 2-methyl group and trans to the 3-ethyl group. []

Q9: What is the role of trans-3-Ethyl-cis-2,6,6-trimethyl-4-oxocyclohexanecarboxylic acid in the formation of bicyclic lactones?

A9: When reacted with p-methoxyphenylmagnesium bromide and subsequently treated with acid, this compound can yield two isomeric bicyclic lactones. A kinetically favored δ-lactone forms rapidly and reversibly, while a thermodynamically favored γ-lactone forms after prolonged acid treatment. [, , , ]

Q10: Are there any applications of this compound in the development of antimalarial drugs?

A10: Research has explored the use of this compound in the synthesis of tetraoxane antimalarials. These compounds exhibit potent activity against various strains of Plasmodium falciparum, including drug-resistant strains. The mechanism of action of these tetraoxanes involves iron-mediated reactions leading to the formation of reactive oxygen species, which are believed to be toxic to the malaria parasite. []

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